molecular formula C12H13N5OS B7530638 1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea

1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea

Cat. No. B7530638
M. Wt: 275.33 g/mol
InChI Key: FQXOFTOKXHOTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiadiazole-containing compounds, which have been reported to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea is not fully understood. However, several studies have suggested that this compound may exert its biological activities by inhibiting certain enzymes or signaling pathways. For example, some studies have suggested that this compound may inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. Other studies have suggested that this compound may inhibit the activation of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea has been reported to have several biochemical and physiological effects. For example, this compound has been reported to induce apoptosis in cancer cells by activating caspases and inhibiting Bcl-2 expression. In addition, this compound has been reported to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). Furthermore, 1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea has been reported to inhibit the replication of herpes simplex virus by inhibiting viral DNA synthesis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its potential therapeutic applications. This compound has been reported to possess a wide range of biological activities, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea. One direction is to explore its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. Another direction is to investigate its mechanism of action and identify its molecular targets. Furthermore, future research could focus on optimizing the synthesis method of this compound to improve its solubility and bioavailability. Finally, future studies could explore the structure-activity relationship of thiadiazole-containing compounds to identify more potent and selective compounds with potential therapeutic applications.

Synthesis Methods

1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea can be synthesized using a multi-step procedure. The first step involves the reaction of aniline with carbon disulfide and sodium hydroxide to form 5-mercapto-1,3,4-thiadiazole. The second step involves the reaction of 5-mercapto-1,3,4-thiadiazole with chloroformate to form 5-chloromethyl-1,3,4-thiadiazole. The final step involves the reaction of 5-chloromethyl-1,3,4-thiadiazole with cyclopropylamine and urea to form 1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea.

Scientific Research Applications

1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea has been reported to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial activities. Several studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been reported to possess antiviral activity against herpes simplex virus type 1 and type 2. Furthermore, 1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea has been reported to possess antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

1-anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS/c18-11(16-14-9-4-2-1-3-5-9)13-12-17-15-10(19-12)8-6-7-8/h1-5,8,14H,6-7H2,(H2,13,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXOFTOKXHOTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)NNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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